molecular formula C18H18ClN3O3 B2603337 3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 941233-71-2

3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No.: B2603337
CAS No.: 941233-71-2
M. Wt: 359.81
InChI Key: XBWYBPNCGFNAKP-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 3, an ethyl group at position 2, a methyl group at position 5, and a propanoic acid moiety at position 5.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-2-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-3-14-16(11-4-6-12(19)7-5-11)17-20-10(2)13(8-9-15(23)24)18(25)22(17)21-14/h4-7,21H,3,8-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJWLMODQHNTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC(=C(C(=O)N2N1)CCC(=O)O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.

    Introduction of the 4-chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Addition of the ethyl and methyl groups: These groups are usually added through alkylation reactions.

    Formation of the propanoic acid side chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo-pyrimidines have shown selective inhibition of colon cancer cell proliferation. In vitro assays indicated that certain derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, demonstrating significant anticancer properties while sparing normal cells like HEK-293 .
  • Immunosuppressive Effects :
    • The compound has been evaluated for its immunosuppressive capabilities. In vitro assays revealed potent immunosuppressive activity, suggesting its potential use in treating autoimmune diseases or in transplant medicine .
  • Antibacterial Properties :
    • The synthesis of compounds based on the pyrazolo-pyrimidine structure has led to the development of new antibacterial agents. These compounds were tested against various bacterial strains, showing promising results in inhibiting bacterial growth .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are multifaceted:

  • Targeting HSP90 and TRAP1 Signaling Pathways : The anticancer activity was linked to the modulation of heat shock protein 90 (HSP90) and tumor repressor protein 1 (TRAP1) pathways, crucial for cancer cell survival and proliferation .

Synthesis and Derivative Development

The synthesis of 3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves several steps:

  • Initial Synthesis : Starting from simpler pyrazole derivatives, the synthesis involves multiple reaction conditions including saponification and hydrazinolysis to yield the desired acid form.
  • Modification for Enhanced Activity : Structure modifications have been employed to enhance biological activity and selectivity against specific cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeTest SystemIC50 Values (mg/mL)Notes
AnticancerHCT-116 Cells0.12 - 0.81Selective against cancer cells
ImmunosuppressiveIn Vitro AssaysPotentPotential use in autoimmune diseases
AntibacterialVarious Bacterial StrainsN/APromising results against Gram-positive and Gram-negative bacteria

Case Studies

  • Colon Cancer Study :
    A study synthesized 24 derivatives based on the pyrazolo-pyrimidine structure, assessing their effects on HCT-116 cells. Compounds with the highest activity (IC50 = 0.12 mg/mL) were identified as candidates for further development in cancer therapy .
  • Immunosuppressive Study :
    Research demonstrated that specific derivatives could effectively modulate immune responses in vitro, indicating potential therapeutic applications in transplant medicine or autoimmune disorders .

Mechanism of Action

The mechanism of action of 3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares substituents and inferred properties of the target compound with three analogs:

Compound Name Position 3 Position 2 Position 5 Position 6 Key Inferred Properties References
3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid 4-Chlorophenyl Ethyl Methyl Propanoic acid High lipophilicity (Cl, ethyl), moderate solubility (propanoic acid), potential CNS activity N/A
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 1158240-94-8) H H Methyl Propanoic acid Lower lipophilicity, higher solubility; marketed for medicinal use (e.g., anti-inflammatory)
3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1204298-05-4) 4-Methoxyphenyl Methyl H Carboxylic acid Moderate lipophilicity (methoxy), discontinued (possible metabolic instability or toxicity)
3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 900137-38-4) Cyano H Methyl Propanoic acid High electron-withdrawing effect (cyano), potential for enhanced acidity and enzyme inhibition

Key Research Findings

  • Bioactivity :

    • The 4-chlorophenyl group in the target compound may enhance binding to halogen-sensitive targets (e.g., kinases or GPCRs) compared to the methoxyphenyl () or unsubstituted analogs () .
    • The ethyl group at position 2 likely improves metabolic stability by reducing oxidative degradation, a common issue with methyl or hydrogen substituents .
  • Physicochemical Properties: The propanoic acid moiety in all analogs improves aqueous solubility, but the target compound’s higher logP (due to Cl and ethyl groups) may favor blood-brain barrier penetration .
  • Synthetic Accessibility: outlines a general synthesis route for pyrazolo-pyrimidine derivatives using malononitrile or ethyl cyanoacetate, suggesting the target compound could be synthesized via similar methods with tailored starting materials .

Discontinued Analog (CAS 1204298-05-4)

The discontinuation of the 4-methoxyphenyl analog () highlights the importance of substituent selection. The methoxy group’s electron-donating nature may reduce target affinity or introduce off-target effects, while its metabolic conversion to toxic metabolites (e.g., quinones) could explain its withdrawal .

Biological Activity

The compound 3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a member of the pyrazolopyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of the compound is C19H22ClN3O3C_{19}H_{22}ClN_3O_3, and its structure is characterized by a fused pyrazolo[1,5-a]pyrimidine ring system with a propanoic acid side chain. The presence of the 4-chlorophenyl group contributes to its biological activity.

Antimicrobial Properties

Research indicates that pyrazolopyrimidine derivatives exhibit significant antimicrobial activity. A study by Ashok et al. (2007) demonstrated that compounds with similar structures possess inhibitory effects against various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in preclinical models. A study reported that derivatives of pyrazolopyrimidine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance, compounds with similar scaffolds have been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Specific studies have focused on their effects on breast and colon cancer cell lines, revealing IC50 values that indicate potent cytotoxicity.

Case Studies

StudyCompoundTargetFindings
Ashok et al. (2007)Pyrazolopyrimidine DerivativeBacterial StrainsSignificant antimicrobial activity against E. coli and S. aureus
Liu et al. (2004)Similar DerivativeCOX EnzymesInhibition leading to reduced inflammation
Sridhar et al. (2006)Fused PyrazolopyrimidineCancer Cell LinesInduced apoptosis in MCF-7 and HT-29 cells

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : It influences signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

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